molecular formula C18H13ClFN3OS B2707448 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide CAS No. 392254-02-3

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide

Cat. No.: B2707448
CAS No.: 392254-02-3
M. Wt: 373.83
InChI Key: VHYBNGPVUVQMTF-UHFFFAOYSA-N
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Description

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a 4-chlorophenyl group at the 2-position and a 4-fluorobenzamide moiety at the 3-position.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3OS/c19-12-3-7-14(8-4-12)23-17(15-9-25-10-16(15)22-23)21-18(24)11-1-5-13(20)6-2-11/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYBNGPVUVQMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide is a synthetic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H15ClN4O3SC_{21}H_{15}ClN_{4}O_{3}S with a molecular weight of approximately 438.9 g/mol. The structure features a thieno[3,4-c]pyrazole moiety linked to a benzamide group, which contributes to its biological profile.

PropertyValue
Molecular FormulaC21H15ClN4O3S
Molecular Weight438.9 g/mol
CAS Number893934-77-5

Research indicates that this compound exhibits several mechanisms of action:

  • Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against cervical and bladder cancer cell lines, demonstrating significant cytotoxic effects with IC50 values indicating potent activity .
  • Anti-inflammatory Properties : The compound has been linked to anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation.
  • Neuroprotective Effects : Preliminary studies suggest that it may possess neuroprotective properties, making it a candidate for further research in neurodegenerative diseases .

Case Studies

  • Antitumor Efficacy : A study evaluating the compound's effect on cervical cancer cells showed that it inhibited cell growth significantly compared to control groups. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
  • Neuroprotection in Animal Models : In animal models of epilepsy, compounds structurally related to this compound demonstrated protective effects against seizure-induced neuronal damage through modulation of neurotransmitter levels .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntitumor ActivityAnti-inflammatory ActivityNeuroprotective Effects
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno...)HighModeratePotential
5-Amino-N-(4-chlorophenyl)thiazoleModerateHighLow
N-(pyridin-4-ylmethyl)benzamideLowModerateModerate

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with antifungal agents and heterocyclic systems reported in recent studies. Below is a comparative analysis:

Structural Analogues from Antifungal Screening

highlights two antifungal compounds:

(Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI)

1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR)

Feature Target Compound TRI PYR
Core Heterocycle Thieno[3,4-c]pyrazole (fused) 1,3,5-Triazine Pyridin-2-one
Substituents 4-Chlorophenyl, 4-fluorobenzamide 4-Methoxyaniline, dimethoxy-triazine Dual 4-chlorophenyl, methyl groups
Functional Groups Amide, halogenated aromatics Vinyl linker, methoxy groups Amino, methyl, chlorophenyl
Bioactivity Not reported in evidence Antifungal (C. albicans) Antifungal (C. albicans)

Key Observations:

  • The target compound and PYR both incorporate para-substituted chlorophenyl groups , which may enhance lipophilicity and membrane penetration in fungal cells .
  • The thienopyrazole core offers π-stacking capabilities distinct from triazine or pyridinone systems, possibly influencing target binding specificity .
Electronic and Crystallographic Comparisons
  • Electronic Properties: Tools like Multiwfn could analyze the electron density distribution of the target compound’s fluorobenzamide group, contrasting with TRI’s methoxy-triazine system.
  • Crystallography: SHELXL refinements (as in ) would resolve the thienopyrazole ring’s planarity and intermolecular interactions, such as halogen bonding (Cl/F···π), which are less prominent in TRI and PYR due to their methoxy and methyl groups .
Hypothetical Bioactivity Profiling

albicans. The 4-fluorobenzamide group may mimic the electron-deficient regions of TRI’s triazine ring, interfering with fungal cytochrome P450 enzymes . However, the fused thienopyrazole system might reduce solubility compared to PYR’s pyridinone, necessitating formulation adjustments.

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